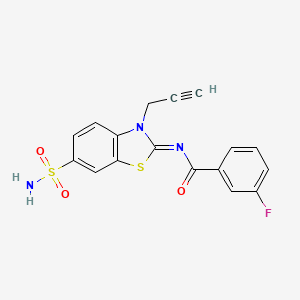

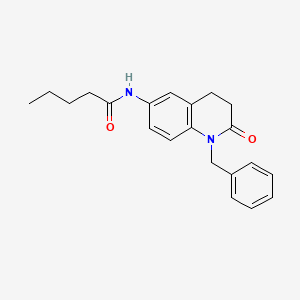

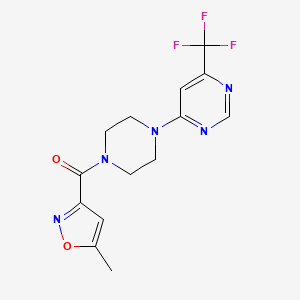

![molecular formula C18H16N4O2 B2628934 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2097892-98-1](/img/structure/B2628934.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds can be quite diverse. For instance, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, indium (III) halides can catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields .科学的研究の応用

Antifungal Applications

A study explored benzofuran-1,2,3-triazole hybrids for their fungicidal preservatives potential. The compounds demonstrated antifungal activity against white-rot and brown-rot fungi at concentrations of 500 ppm and 1000 ppm. Among them, a specific compound showed significant activity against wet brown-rot fungi, suggesting its potential as an antifungal preservative (Abedinifar et al., 2020).

Enzymatic Inhibition

Another research area involves the synthesis of benzofuran-2-yl-phenylmethyl-1H-triazoles for CYP26A1 inhibitory activity. These derivatives were evaluated using a cell-based assay, showing inhibitory activity comparable to that of known inhibitors. This highlights their potential in medicinal chemistry, especially in modulating enzymatic activity (Pautus et al., 2006).

Antimicrobial Properties

Research into benzofuran and pyrazole integrated molecules has demonstrated promising antimicrobial activities. For example, certain synthesized compounds were effective against pathogenic bacteria like S. aureus and E. coli. These findings suggest a viable route for developing new antimicrobial agents with benzofuran components (Idrees et al., 2020).

Fluorescent Whitening Agents

Furthermore, triazolyl-benzofuranamine derivatives have been synthesized for potential use as fluorescent whiteners. This application demonstrates the compound's versatility beyond pharmaceuticals, extending its utility to materials science (Rangnekar & Tagdiwala, 1986).

作用機序

Target of Action

The compound “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide” contains a benzofuran moiety. Benzofuran derivatives have been shown to exhibit a wide range of biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives often interact with their targets by binding to active sites, leading to changes in the function of the target .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Benzofuran derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Given the biological activities associated with benzofuran derivatives, it could potentially have anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .

特性

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-18(16-11-20-22(21-16)14-6-2-1-3-7-14)19-10-13-12-24-17-9-5-4-8-15(13)17/h1-9,11,13H,10,12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMISORFUSMJVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

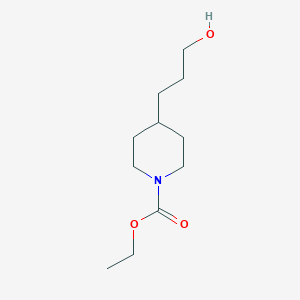

![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)

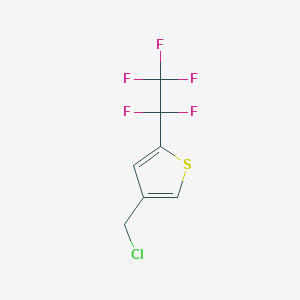

![N-phenyl-N-[4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2628869.png)

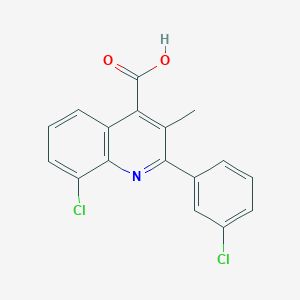

![Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/structure/B2628871.png)

![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2628873.png)